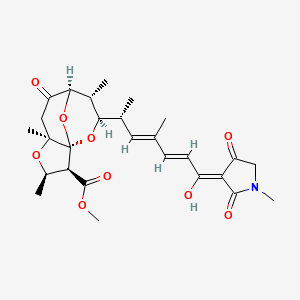
Carboxyrhodamine 110-PEG3-Azide
Overview
Description
Carboxyrhodamine 110-PEG3-Azide is a green fluorescent rhodamine dye . It is a derivative of 5-carboxyrhodamine 110 . The conjugate has better solubility than the parent dye carboxyrhodamine and its long PEG spacer should reduce any steric effect of the dye on the molecule to be labelled .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of this compound is C29H30N6O7 . It has a molecular weight of 574.59 g/mol .Chemical Reactions Analysis
This compound contains an azide group, which enables Click Chemistry .Physical And Chemical Properties Analysis
This compound is a solid with a dark red color . It is soluble in DMF, DMSO, and MeOH . It has spectroscopic properties with λ abs 501 nm, λ em 525 nm, ε 74.0 L mmol -1 cm -1 (in MeOH) .Scientific Research Applications
Dual-Modality Imaging : Guillou et al. (2022) synthesized a photoactivatable compound, DFO-RhodB-PEG3-ArN3, which can be radiolabeled for applications in optical imaging and positron emission tomography. This demonstrates the potential of Carboxyrhodamine-based compounds in dual-modality imaging applications (Guillou et al., 2022).
"Click" Conjugation : Hiki and Kataoka (2007) reported the efficient synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation. This is relevant for Carboxyrhodamine-PEG-Azide as it involves similar chemistry and applications in conjugation (Hiki & Kataoka, 2007).
Functional Enhancement of Molecular Probes : Li et al. (2014) utilized click chemistry to functionally enhance a rhodamine probe, indicating the potential of such chemistry in improving the functionality of Carboxyrhodamine-based compounds (Li et al., 2014).
Synthesis of Carboxy-Rhodamine 110 Isomers : Grang et al. (2010) focused on the rapid synthesis of Carboxy-rhodamine 110 isomers, a process relevant to the preparation and study of similar Carboxyrhodamine compounds (Grang et al., 2010).
Protein and Carbohydrate Immobilization : Sun et al. (2006) demonstrated the use of sequential Diels-Alder and azide-alkyne cycloaddition for immobilization of proteins and carbohydrates on solid surfaces. This method could be applicable for Carboxyrhodamine-PEG-Azide in similar immobilization applications (Sun et al., 2006).
Bioconjugation Chemistry : Kislukhin et al. (2013) examined the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. This study is relevant for understanding the bioconjugation chemistry of compounds like Carboxyrhodamine 110-PEG3-Azide (Kislukhin et al., 2013).
Magnetic Nanoparticles for Drug Transport : Tudisco et al. (2015) synthesized multifunctional magnetic nanoparticles with potential for enhancing intracellular drug transport. The functionalization involved azide-alkyne cycloaddition, which is a key aspect of this compound chemistry (Tudisco et al., 2015).
Photochemical Synthesis of Radiolabeled Antibodies : Gut and Holland (2019) reported the synthesis and photochemical reactivity of a modified chelate for radiolabeling antibodies, which could be relevant for the use of this compound in similar applications (Gut & Holland, 2019).
Staudinger Ligation for Alginate Functionalization : Gattás-Asfura and Stabler (2009) used a heterobifunctional PEG linker for chemoselective Staudinger ligation, a technique that could be employed with Carboxyrhodamine-PEG-Azide in similar applications (Gattás-Asfura & Stabler, 2009).
Nanoparticle-Aptamer Bioconjugates : Farokhzad et al. (2004) explored the synthesis of bioconjugates composed of nanoparticles and aptamers, a field where this compound could potentially be used (Farokhzad et al., 2004).
Mechanism of Action
Target of Action
Carboxyrhodamine 110-PEG3-Azide is primarily used as a green fluorescent marker . It is designed to target alkyne-tagged biomolecules . The azide group in the compound enables it to react with terminal alkynes via a copper-catalyzed click reaction (CuAAC) .
Mode of Action
The compound interacts with its targets through a process known as “click chemistry”. Specifically, it reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole . It can also react with strained cyclooctyne via a copper-free click chemistry reaction .
Biochemical Pathways
It’s known that the compound is used for imaging of alkyne-tagged biomolecules , suggesting its involvement in visualizing biochemical processes.
Pharmacokinetics
It’s known that the compound has better solubility than the parent dye carboxyrhodamine , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the production of a green fluorescence . This fluorescence is used for imaging of alkyne-tagged biomolecules . The compound is photostable and its fluorescence is completely insensitive to pH between 4 and 9 .
Action Environment
The action of this compound is influenced by environmental factors such as pH and light. The compound is highly stable under both acidic and basic conditions . Its fluorescence is an excellent match to the intense 488 nm spectral line of the argon ion laser commonly used in many confocal laser-scanning microscopes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Carboxyrhodamine 110-PEG3-Azide is used for imaging of alkyne-tagged biomolecules . Its long PEG spacer should reduce any steric effect of the dye on the molecule to be labelled . The conjugate has better solubility than the parent dye carboxyrhodamine .
Cellular Effects
This compound is suitable for confocal laser scanning microscopy . Its fluorescence is completely insensitive to pH between 4 and 9 . It is photostable and more photostable than any other known green fluorescent dyes including Alexa 488 .
Molecular Mechanism
This compound reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free “click chemistry” reaction to form a stable triazole .
Temporal Effects in Laboratory Settings
This compound and its derivatives are highly stable under both acidic and basic conditions . Unlike Alexa 488, which is readily degraded under alkaline condition, carboxyrhodamine 110 and its derivatives are highly stable .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Carboxyrhodamine 110-PEG3-Azide involves the conjugation of Carboxyrhodamine 110 with PEG3-Azide through a copper-catalyzed azide-alkyne cycloaddition reaction.", "Starting Materials": [ "Carboxyrhodamine 110", "PEG3-Azide", "Copper (I) iodide", "Sodium ascorbate", "Dimethyl sulfoxide (DMSO)", "Triethylamine", "Methanol", "Chloroform" ], "Reaction": [ "Dissolve Carboxyrhodamine 110 and PEG3-Azide in DMSO", "Add copper (I) iodide and sodium ascorbate to the solution", "Stir the mixture at room temperature for 2 hours", "Add triethylamine to the reaction mixture to quench the reaction", "Extract the product with chloroform", "Wash the organic layer with methanol", "Dry the organic layer over anhydrous sodium sulfate", "Evaporate the solvent to obtain the final product" ] } | |
CAS RN |
1536327-95-3 |
Molecular Formula |
C29H30N6O7 |
Molecular Weight |
574.59 |
IUPAC Name |
2-(6-amino-3-iminio-3H-xanthen-9-yl)-5-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamoyl)benzoate |
InChI |
InChI=1S/C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38) |
InChI Key |
LBOVGETWICZMTO-UHFFFAOYSA-N |
SMILES |
[NH2+]=C1C=CC2=C(C3=CC=C(C(NCCOCCOCCOCCN=[N+]=[N-])=O)C=C3C([O-])=O)C4=C(C=C(N)C=C4)OC2=C1 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carboxyrhodamine 110-PEG3-Azide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



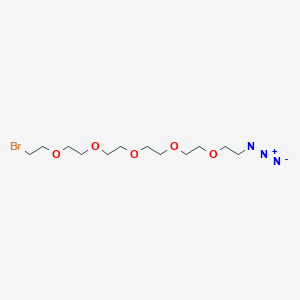

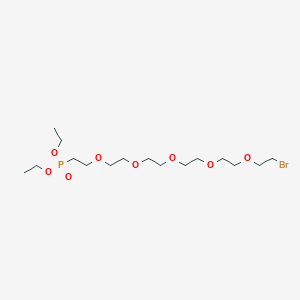
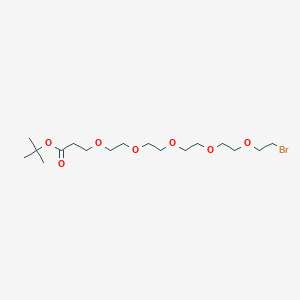
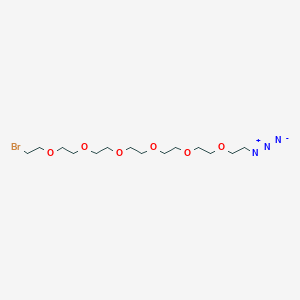

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)
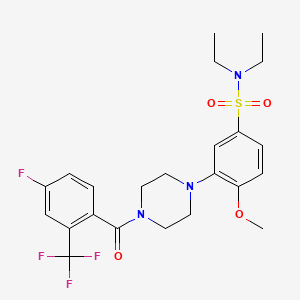
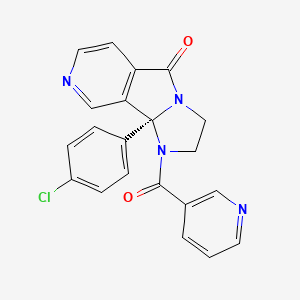
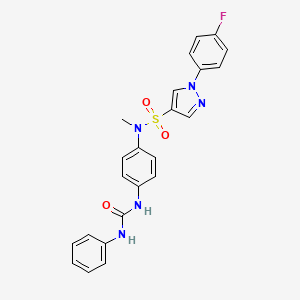
![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)
